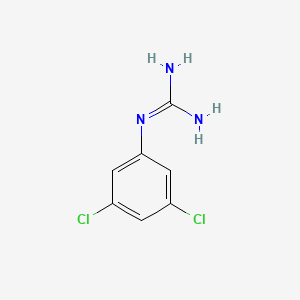
N-(3,5-dichlorophenyl)guanidine
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)guanidine is a useful research compound. Its molecular formula is C7H7Cl2N3 and its molecular weight is 204.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Screening of Copper(II) Complexes with Substituted Guanidines : Copper(II) complexes with N-(3,5-dichlorophenyl)guanidine exhibited moderate cytotoxicity against human cancer cell lines, indicating potential applications in chemotherapy (Murtaza et al., 2012).
Antihypertensive Properties of Thiourea Derivatives : A study found that a derivative of this compound, specifically 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, was inactive as an antihypertensive agent, contrasting with its thiourea counterpart (Tilley et al., 1980).
General Biological Activities of Guanidine Compounds : Guanidine compounds, including those with this compound structures, have diverse applications in medicinal chemistry, ranging from organocatalysis to drug discovery (Sa̧czewski & Balewski, 2013).
Inhibition of Polio Viruses by Guanidine : Guanidine derivatives, such as this compound, have been explored for their potential in inhibiting virus infectivity, specifically targeting poliovirus replication (Loddo et al., 1962).
Role in Insulin Secretion Inhibition : A study on N-cyano-N'-(3,5-dichlorophenyl)-N"-(3-methylbutyl)guanidine, a pinacidil analogue, identified it as a potent inhibitor of glucose-stimulated insulin secretion, suggesting a potential role in diabetes management (Tagmose et al., 2003).
Antifungal Activity of Guanidine Compounds : Guanidine derivatives, including this compound, exhibit potent antifungal activities and can be more effective than common antifungal drugs (Choi et al., 2017).
Guanidines in Nicotinic Acetylcholine Receptor Antagonism : N-(3-chlorophenyl)guanidine and its derivatives, including this compound, have been identified as novel antagonists of the α7 nicotinic acetylcholine receptor, indicating potential applications in neuroscience (Alwassil et al., 2021).
Propriétés
IUPAC Name |
2-(3,5-dichlorophenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNBOFBSFXZTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



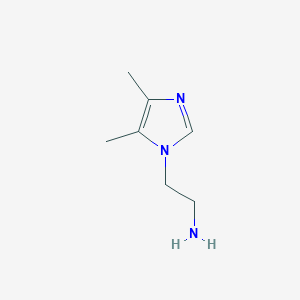
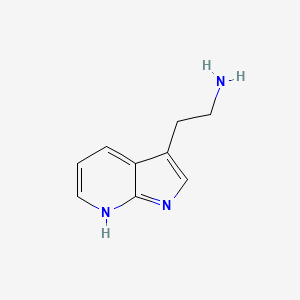
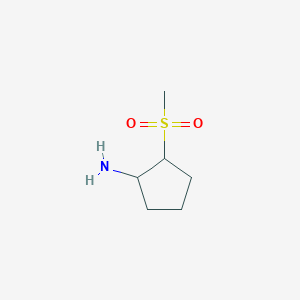
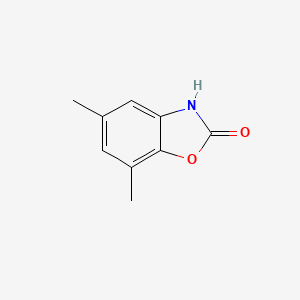
![1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one](/img/structure/B7868330.png)
![1-[5-Bromo-2-(cyclopropylmethoxy)phenyl]ethan-1-one](/img/structure/B7868337.png)
![1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)

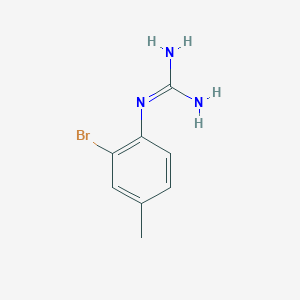
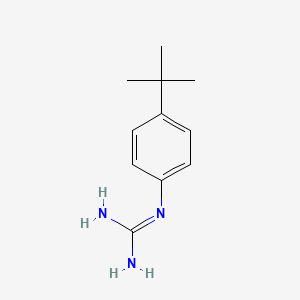
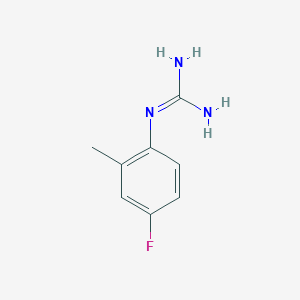
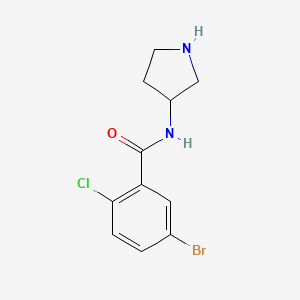
![5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B7868391.png)
